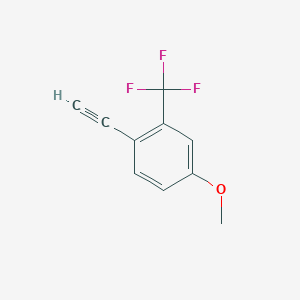

1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene

CAS No.: 2229518-36-7

Cat. No.: VC6456435

Molecular Formula: C10H7F3O

Molecular Weight: 200.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229518-36-7 |

|---|---|

| Molecular Formula | C10H7F3O |

| Molecular Weight | 200.16 |

| IUPAC Name | 1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3 |

| Standard InChI Key | NYFPQFXBAOKMQV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C#C)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene core with three substituents:

-

Ethynyl group (-C≡CH) at position 1, providing a rigid, linear geometry and enabling participation in coupling reactions.

-

Methoxy group (-OCH₃) at position 4, donating electron density through resonance.

-

Trifluoromethyl group (-CF₃) at position 2, withdrawing electron density inductively.

This juxtaposition creates a polarized aromatic system, with the methoxy group enhancing nucleophilic aromatic substitution (NAS) reactivity at ortho/para positions, while the -CF₃ group stabilizes intermediates in electrophilic reactions .

Experimental and Predicted Properties

While direct measurements for this compound are unavailable, properties are inferred from analogous structures (Table 1):

Table 1: Comparative Physicochemical Properties

The lower molecular weight compared to reflects the absence of a nitro group. The ethynyl moiety likely reduces symmetry, lowering melting points relative to nitro analogues .

Synthetic Methodologies

Sonogashira Coupling

The ethynyl group is typically introduced via Sonogashira cross-coupling, as demonstrated in the synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde . A plausible route for the target compound involves:

-

Halogenation: Bromination of 4-methoxy-2-(trifluoromethyl)benzene at position 1.

-

Coupling: Reaction with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis:

Yields >80% are achievable under optimized conditions (60–80°C, 12–24 h) .

Alternative Pathways

-

Direct Alkynylation: Using ethynylmagnesium bromide on a pre-functionalized benzene derivative.

-

Protection-Deprotection Strategies: Sequential introduction of -OCH₃ and -CF₃ groups to avoid side reactions.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the para position (relative to itself), but the -CF₃ group deactivates the ring, favoring harsh conditions:

Nitration occurs predominantly at position 5 due to the -CF₃ group’s meta-directing effect.

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions with azides to form triazoles:

This reactivity is exploited in click chemistry for bioconjugation .

Applications in Scientific Research

Pharmaceutical Intermediates

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for:

-

Kinase Inhibitors: As seen in furo[3,4-b]quinoline derivatives .

-

Anticancer Agents: Ethynyl groups enable conjugation to targeting moieties.

Materials Science

-

Liquid Crystals: The rigid ethynyl spacer and polar -CF₃ group promote mesophase formation.

-

Polymer Backbones: Incorporation into conjugated polymers for organic electronics.

Future Directions

-

Catalytic Asymmetric Modifications: Developing enantioselective routes to chiral derivatives.

-

Supramolecular Chemistry: Exploiting ethynyl-CF₃ interactions for self-assembly.

-

In Vivo Studies: Evaluating pharmacokinetics of drug candidates derived from this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume